molecular formula C15H21BO2 B110402 (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane CAS No. 1294009-26-9

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane

Cat. No. B110402
CAS RN: 1294009-26-9
M. Wt: 244.14 g/mol
InChI Key: WWEMUFCPAKBVKQ-ZHACJKMWSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane, often abbreviated as TMD, is an organic compound of the boron family with a wide range of uses in scientific research. It is an important reagent in organic synthesis, particularly in the syntheses of polymers, and it has been used in a variety of different applications, including as a catalyst, a cross-linking agent, and a polymerization initiator. TMD has also been used in the production of polymeric materials, such as polystyrene, polyurethane, and polyethylene. In addition, TMD has been studied for its potential applications in biochemistry and physiology, including its ability to interact with proteins and other biomolecules.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pinacolylboronate-Substituted Stilbenes: A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized. This methodology was used to create boron-containing polyenes, potential intermediates for new materials in LCD technology (Das et al., 2015).
  • Development of a New Building Block: A new building block, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, was developed for synthesizing biologically active silicon-based drugs and odorants (Büttner et al., 2007).

Applications in Organic Chemistry

  • Stereoselective Syntheses of Alcohols: Ketone-derived enol borates, including those with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit, were prepared and used for stereoconvergent reactions leading to syn-aldols (Hoffmann et al., 1987).
  • Preparative Synthesis via Continuous Flow: A process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was developed, addressing issues in the typical batch process (Fandrick et al., 2012).

Biological Applications

  • Synthesis and Biological Study as Lipogenic Inhibitors: A pilot library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives was synthesized, with some showing lipogenesis inhibitory effects in mammalian hepatocytes (Das et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory activities against hiv-1 reverse transcriptase .

Mode of Action

It’s worth noting that compounds with similar structures have shown inhibitory activities against hiv-1 reverse transcriptase . This suggests that (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane might interact with its targets in a similar manner, potentially leading to changes in the activity of the target proteins.

Biochemical Pathways

Given the potential target of similar compounds, it could be hypothesized that this compound may affect pathways related to viral replication or other processes involving reverse transcriptase .

Result of Action

If it does indeed act on reverse transcriptase as suggested by the activity of similar compounds , it could potentially inhibit the replication of viruses such as HIV-1.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEMUFCPAKBVKQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630467
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1294009-26-9
Record name 4,4,5,5-Tetramethyl-2-[(1E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1294009-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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